2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid
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Overview
Description
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropyl ring, and an acetic acid moiety. This compound is often used in peptide synthesis and other organic chemistry applications due to its protective Fmoc group, which is commonly used to protect amine groups during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The resulting Fmoc-protected amino acid is then coupled with a cyclopropylamine derivative under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bases such as sodium hydroxide (NaOH), triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid has a wide range of scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Similar structure with an ethoxy group instead of a cyclopropyl ring.
Fmoc-L-Arg (Me, Me)-OH: Contains a similar Fmoc protecting group but with different amino acid derivatives.
Fmoc-Nw-nitro-L-arginine: Another Fmoc-protected amino acid with a nitro group.
Uniqueness
The uniqueness of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid lies in its cyclopropyl ring, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropanecarbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H20N2O5/c24-18(25)11-22-19(26)21(9-10-21)23-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,27)(H,24,25) |
InChI Key |
NUIYZPLLJCBJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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